N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide
Description
N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide is a complex organic compound that features a tert-butylcarbamoyl group and a pyridin-4-ylmethyl substituted pyrrolidine ring
Properties
IUPAC Name |
N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)20-16(23)19-15(22)12-21-9-6-14(11-21)10-13-4-7-18-8-5-13/h4-5,7-8,14H,6,9-12H2,1-3H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXRTEHAEQLHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)CN1CCC(C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with a suitable amine precursor to form the tert-butylcarbamoyl group. The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable diene and a nitrogen-containing nucleophile. The pyridin-4-ylmethyl group is then attached via a substitution reaction using a pyridine derivative .
Chemical Reactions Analysis
N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-ylmethyl group, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms
Mechanism of Action
The mechanism of action of N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylcarbamoyl group can form hydrogen bonds with active site residues, while the pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds to N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide include:
N-(tert-butylcarbamoyl)-4-phenylbutanamide: This compound has a similar tert-butylcarbamoyl group but differs in the structure of the carbon backbone.
N-(tert-butylcarbamoyl)-2-(pyridin-3-ylmethyl)pyrrolidin-1-yl]acetamide: This compound has a similar structure but with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.
N-(tert-butylcarbamoyl)-2-[3-(pyridin-2-ylmethyl)pyrrolidin-1-yl]acetamide: This compound features a pyridin-2-ylmethyl group, offering different electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
